molecular formula C15H12N2O2 B1393587 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid CAS No. 1218060-77-5

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid

Cat. No. B1393587
M. Wt: 252.27 g/mol
InChI Key: LJTFKOZBLSDENF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid is a chemical compound used for proteomics research . It has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 .


Synthesis Analysis

The synthesis of 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid and its derivatives involves various methods and strategies . One approach involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Chemical Reactions Analysis

The chemical reactions involving 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid are diverse and depend on the specific conditions and reagents used . These reactions can include diazotization, nitration, oxidation, substitutions, reduction, condensation, and cyclization reactions .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

Research demonstrates various methodologies for the synthesis of quinoxaline derivatives, which are important in the development of compounds with potential pharmaceutical applications. For instance, Wiedermannová and Slouka (2001) explored the synthesis of isomeric quinoxaline derivatives with 6-azauracil cycles. They developed compounds containing two heterocyclic rings with acidic N-H groups, contributing to the understanding of quinoxaline chemistry (Wiedermannová & Slouka, 2001).

Development of New Carboxylic Acid Derivatives

The creation of new carboxylic acid derivatives is another significant area of research. Kobayashi et al. (1999) presented an efficient method for preparing 1,2-dihydroquinoline-3-carboxylic acid derivatives. Their approach involved a magnesium amide-induced sequential conjugate addition–aldol type condensation reaction, showcasing innovative methods in synthetic organic chemistry (Kobayashi et al., 1999).

Novel Synthesis Techniques

Rozhkov, Ovchinnikov, and Kolobov (2014) proposed a process for preparing 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones. This process, based on the reaction of o-phenylenediamine with amides and mono-esters of maleic acid, represents a novel approach in the synthesis of structurally complex molecules (Rozhkov, Ovchinnikov, & Kolobov, 2014).

Liquid- and Solid-Phase Synthesis of Quinoxalines

Attanasi et al. (2001) explored a new convenient liquid- and solid-phase synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes. This study contributes to the understanding of quinoxaline synthesis under various conditions, expanding the possibilities for their practical applications (Attanasi et al., 2001).

Design and Synthesis with Antagonistic Activity

Takano et al. (2005) describe the design and synthesis of a novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids with AMPA receptor antagonistic activity. Their findings could be crucial for developing new neuroprotective agents (Takano et al., 2005).

Future Directions

The future directions for research and applications involving 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid are not specified in the search results. The potential for future work could be vast, given the compound’s use in proteomics research .

properties

IUPAC Name

3-phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9,14,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTFKOZBLSDENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
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Citations

For This Compound
1
Citations
JK Fink - 2023 - books.google.com
FOOD SAFETY, PLASTICS AND SUSTAINABILITY A unique book by a well-known polymer scientist on a subject that is trending in plastics engineering. This book focuses on plastics …
Number of citations: 2 www.google.com

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